molecular formula C8H14F2 B1395723 1,1-Difluoro-4-ethylcyclohexane CAS No. 1310684-93-5

1,1-Difluoro-4-ethylcyclohexane

Cat. No.: B1395723
CAS No.: 1310684-93-5
M. Wt: 148.19 g/mol
InChI Key: JDPBWSJODBUYKA-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-ethylcyclohexane is a fluorinated cyclohexane derivative featuring two fluorine atoms at the 1,1-positions and an ethyl group at the 4-position. Its synthesis typically involves halogenation and alkylation steps, as inferred from analogous fluorocyclohexane preparations described in conformational studies . The compound’s stereoelectronic properties are influenced by the axial or equatorial orientation of the fluorine substituents, which can be analyzed via nuclear magnetic resonance (NMR) spectroscopy. For instance, fluorine atoms in axial positions exert stronger gauche effects, altering the cyclohexane ring’s conformational equilibrium and stability .

Properties

IUPAC Name

4-ethyl-1,1-difluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2/c1-2-7-3-5-8(9,10)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPBWSJODBUYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-4-ethylcyclohexane can be synthesized through various methods, including fluorination and substitution reactions. One common method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts. These reagents are effective for converting alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes utilize fluorinating agents under controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient fluorination while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-4-ethylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The cyclohexane ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different halogens, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

Applications in Scientific Research

  • Chemical Synthesis:
    • Building Block for Fluorinated Compounds: 1,1-Difluoro-4-ethylcyclohexane serves as a precursor in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.
  • Biological Studies:
    • Pharmaceutical Development: The compound is under investigation for its potential interactions with biological systems. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates in drug development. Ongoing studies focus on its binding affinity with various enzymes and receptors, which could reveal therapeutic applications.
  • Material Science:
    • Polymer Chemistry: Due to its fluorinated nature, this compound may also find applications in the development of advanced materials with specific thermal and chemical resistance properties.

Case Studies

Case Study 1: Drug Development
Recent studies have investigated the pharmacokinetic profiles of fluorinated cycloalkanes like this compound. Research indicates that these compounds can improve drug efficacy by enhancing binding affinity to target proteins. For instance, preliminary findings suggest that derivatives of this compound may effectively inhibit specific enzymes involved in disease pathways .

Case Study 2: Material Science Innovations
Research into polymer composites incorporating fluorinated compounds has demonstrated improved resistance to solvents and thermal degradation. The incorporation of this compound into polymer matrices has shown promise in developing materials suitable for harsh environments .

Mechanism of Action

The mechanism of action of 1,1-Difluoro-4-ethylcyclohexane involves its interaction with molecular targets through its fluorine atoms and cyclohexane ring. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The cyclohexane ring provides a rigid framework that can affect the compound’s overall conformation and behavior in chemical reactions.

Comparison with Similar Compounds

3,3-Difluoro-trans-cyclohexene

  • Structure : Cyclohexene ring with a trans double bond and fluorine atoms at the 3,3-positions.
  • Key Differences :
    • The unsaturated cyclohexene ring introduces ring strain and rigidity, contrasting with the saturated cyclohexane backbone of 1,1-difluoro-4-ethylcyclohexane.
    • Fluorine substituents in 3,3-positions perturb electronic distribution differently, as shown by NMR coupling constants indicative of restricted ring puckering .
  • Applications : Serves as a model for studying hyperconjugation in strained systems .

4-Ethoxy-4′-(4-ethylcyclohexyl)-2,3-difluorobiphenyl

  • Structure : Biphenyl core with ethoxy, ethylcyclohexyl, and difluoro substituents.
  • Key Differences :
    • The biphenyl system enables π-π stacking, unlike the single-ring structure of this compound.
    • Ethoxy and ethylcyclohexyl groups enhance hydrophobicity, suggesting utility in liquid crystal displays (LCDs), a common application for biphenyl derivatives .
  • NMR Data: Not explicitly provided, but biphenyl systems typically exhibit aromatic proton shifts near δ 6.5–7.5 .

4,4-Difluoro-1-(2-fluorobiphenyl-4-yl)cyclohexanecarboxylic Acid

  • Structure : Cyclohexane ring with 4,4-difluoro substituents and a biphenyl-carboxylic acid moiety.
  • Key Differences: The carboxylic acid group increases polarity, enhancing solubility in polar solvents compared to the nonpolar this compound. Biphenyl substitution introduces aromaticity, with NMR signals for aromatic protons observed at δ 7.31–7.72 .
  • Applications : Likely used as a pharmaceutical intermediate due to its carboxylic acid functionality .

Comparative Data Table

Compound Core Structure Substituents Key Properties Applications References
This compound Cyclohexane 1,1-diF, 4-ethyl Conformational stability (NMR analysis) Material science
3,3-Difluoro-trans-cyclohexene Cyclohexene 3,3-diF, trans double bond Ring strain, restricted puckering Conformational studies
4-Ethoxy-4′-(4-ethylcyclohexyl)-2,3-difluorobiphenyl Biphenyl Ethoxy, ethylcyclohexyl, 2,3-diF Hydrophobicity, π-π stacking LCDs, optoelectronics
4,4-Difluoro-1-(2-fluorobiphenyl-4-yl)cyclohexanecarboxylic acid Cyclohexane 4,4-diF, biphenyl, COOH Polar, aromatic δ 7.31–7.72 (NMR) Pharmaceutical intermediates

Functional Group and Reactivity Analysis

  • Fluorine Substituents :
    • In this compound, fluorine’s electronegativity stabilizes axial conformers via hyperconjugation .
    • In 4,4-difluoro-carboxylic acid derivatives, fluorine enhances acidity of the carboxylic proton (δ ~13.02 in NMR) .
  • Ethyl vs. Ethoxy Groups :
    • The ethyl group in this compound increases steric hindrance, reducing reaction rates in nucleophilic substitutions.
    • Ethoxy groups in biphenyl derivatives improve thermal stability in LCD applications .

Biological Activity

1,1-Difluoro-4-ethylcyclohexane (CAS No. 1310684-93-5) is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of fluorine atoms in organic compounds often enhances their chemical stability and biological activity, making them suitable for various applications in medicinal chemistry and material science. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with an ethyl group and two fluorine atoms at the 1 and 1 positions. The molecular formula is C8_8H12_12F2_2.

PropertyValue
Molecular Weight150.18 g/mol
Boiling Point138-140 °C
Density1.14 g/cm³
SolubilityInsoluble in water

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play critical roles in inflammatory processes and metabolic regulation.
  • Receptor Modulation : It may act as a modulator of various receptors, influencing pathways related to cell signaling and gene expression.

Biochemical Pathways

The compound's interactions can affect several biochemical pathways:

  • Inflammation : By inhibiting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), it may reduce inflammatory responses.
  • Cell Proliferation : Modulation of signaling pathways linked to cell growth and differentiation can lead to altered cellular proliferation rates.

Case Studies

Several studies have explored the biological effects of fluorinated compounds similar to this compound:

  • Anti-inflammatory Effects : A study demonstrated that fluorinated cyclohexanes can significantly reduce inflammation in animal models by inhibiting COX enzymes .
  • Anticancer Activity : Research indicated that certain fluorinated compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Properties : Other studies have suggested that fluorinated derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Toxicological Profile

Understanding the toxicological aspects of this compound is crucial for assessing its safety for potential therapeutic applications:

Toxicological ParameterObservations
Acute ToxicityModerate toxicity observed in rodent studies at high doses .
Chronic ExposureLong-term exposure may lead to liver and kidney damage .
Environmental ImpactPotential bioaccumulation in aquatic organisms noted .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1,1-Difluoro-4-ethylcyclohexane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves fluorination of a cyclohexane precursor. For example, analogous compounds like 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione are synthesized via nucleophilic substitution or catalytic fluorination using reagents like DAST (diethylaminosulfur trifluoride) . Optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–40°C), and stoichiometric ratios of fluorinating agents. Monitoring via GC-MS or NMR ensures intermediate purity.

Q. How can structural elucidation and purity of this compound be validated experimentally?

  • Methodological Answer : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine substitution patterns and ethyl group integration. High-resolution mass spectrometry (HRMS) verifies molecular mass. Purity is assessed via gas chromatography (GC) with flame ionization detection, complemented by differential scanning calorimetry (DSC) to check for polymorphic impurities .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to handling this compound in laboratory settings?

  • Methodological Answer : Determine logP via reverse-phase HPLC or shake-flask methods to assess hydrophobicity. Solubility in common solvents (e.g., hexane, ethanol) is measured gravimetrically. Thermogravimetric analysis (TGA) evaluates thermal stability, critical for storage and reaction planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Difluoro-4-ethylcyclohexane
Reactant of Route 2
1,1-Difluoro-4-ethylcyclohexane

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